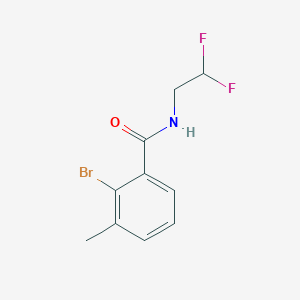

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide

CAS No.:

Cat. No.: VC13567362

Molecular Formula: C10H10BrF2NO

Molecular Weight: 278.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrF2NO |

|---|---|

| Molecular Weight | 278.09 g/mol |

| IUPAC Name | 2-bromo-N-(2,2-difluoroethyl)-3-methylbenzamide |

| Standard InChI | InChI=1S/C10H10BrF2NO/c1-6-3-2-4-7(9(6)11)10(15)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15) |

| Standard InChI Key | VSMUBUKLKRVIEM-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br |

Introduction

"2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide" is a synthetic organic compound belonging to the class of substituted benzamides. Benzamides are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of bromine and difluoroethyl groups to the benzamide framework enhances its chemical reactivity and potential pharmacological applications. This article explores the chemical structure, synthesis, properties, and potential uses of this compound.

Synthesis

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide typically involves the following steps:

-

Bromination: Bromination of a methyl-substituted benzene derivative (e.g., 3-methylbenzoic acid) using brominating agents like bromine or N-bromosuccinimide (NBS).

-

Amidation: Conversion of the brominated benzoic acid to its corresponding amide by reacting with an amine derivative containing the difluoroethyl group () under dehydrating conditions.

-

Purification: The crude product is purified using recrystallization or chromatographic techniques.

This synthetic route requires precise control over reaction conditions to avoid undesired side reactions such as over-bromination or degradation of the difluoroethyl group.

Research Gaps and Future Directions

Despite its promising structure, research on 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide remains sparse. Future studies should focus on:

-

Biological Evaluation: Screening for antimicrobial, anticancer, and anti-inflammatory activities.

-

Toxicological Studies: Assessing safety profiles for potential pharmaceutical applications.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume